molecular formula C29H30N2O3S2 B2916496 5-(2,4-dimethylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine CAS No. 1115337-69-3

5-(2,4-dimethylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine

Cat. No.: B2916496
CAS No.: 1115337-69-3
M. Wt: 518.69
InChI Key: OSTCKGDXXDXUKM-UHFFFAOYSA-N
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Description

5-(2,4-dimethylbenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is a useful research compound. Its molecular formula is C29H30N2O3S2 and its molecular weight is 518.69. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds : Shahana and Yardily (2020) synthesized novel compounds similar in structure to the queried compound and characterized them using various spectroscopic methods. Their research focused on understanding the antibacterial activity of these compounds through molecular docking studies, which aids in the exploration of potential applications in the medical field (Shahana & Yardily, 2020).

  • Fluorescent Probes Based on Polythiophene Derivatives : Guo et al. (2014) synthesized new polythiophene-based conjugated polymers for sensing applications. These compounds exhibited high selectivity and sensitivity toward specific metal ions in aqueous solutions, indicating potential use in environmental monitoring and analytical chemistry (Guo et al., 2014).

  • Enantioselective Synthesis of Mesityl-Substituted Amino Acids : Medina et al. (2000) conducted enantioselective syntheses of mesityl-substituted amino acids, a category related to the queried compound. This research is significant in the context of pharmaceutical chemistry, as it provides methods for creating enantiomerically pure forms of these compounds (Medina et al., 2000).

  • Spectral Characterization and DFT Studies : Shahana and Yardily (2020) also performed spectral characterization and density functional theory (DFT) calculations on similar compounds. These studies are crucial in understanding the molecular structure and properties of such compounds, which can be applied in materials science and drug design (Shahana & Yardily, 2020).

  • Synthesis and Pharmacological Evaluation of Pyrazolyl Arylmethanones : Butler et al. (1984) synthesized and evaluated the pharmacological properties of pyrazolyl arylmethanones. Although this paper includes aspects of drug use, it provides insight into the chemical synthesis and potential therapeutic applications of structurally related compounds (Butler et al., 1984).

Properties

IUPAC Name

[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3S2/c1-16-7-10-22(11-8-16)36(33,34)28-24(30)27(26(32)23-12-9-17(2)13-19(23)4)35-29(28)31-25-20(5)14-18(3)15-21(25)6/h7-15,31H,30H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTCKGDXXDXUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=C(C=C(C=C3)C)C)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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